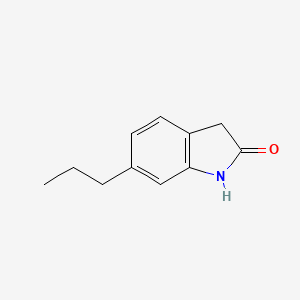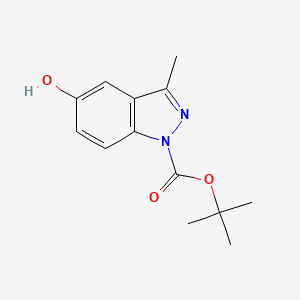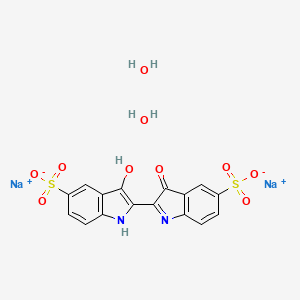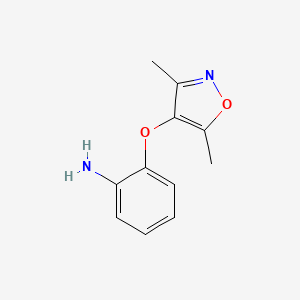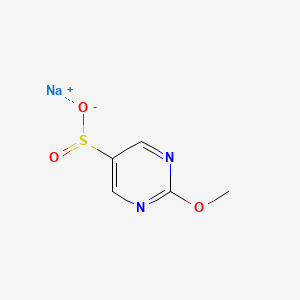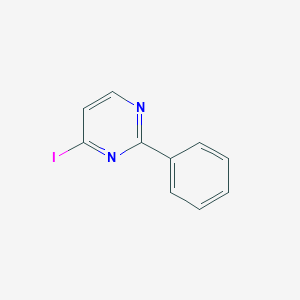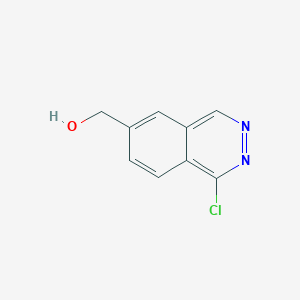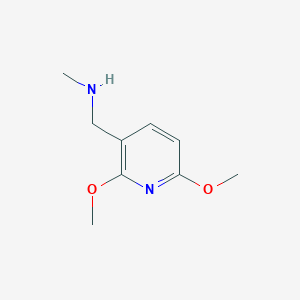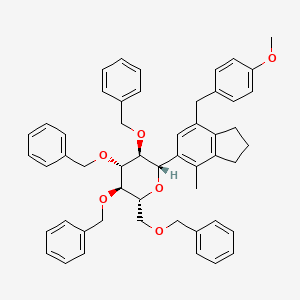
(2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(7-(4-methoxybenzyl)-4-methyl-2,3-dihydro-1H-inden-5-yl)tetrahydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “(2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(7-(4-methoxybenzyl)-4-methyl-2,3-dihydro-1H-inden-5-yl)tetrahydro-2H-pyran” is a complex organic molecule featuring multiple benzyl ether groups and a tetrahydropyran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including protection and deprotection of functional groups, selective functionalization, and stereoselective reactions. Common synthetic routes may include:
Protection of hydroxyl groups: Using benzyl chloride in the presence of a base to form benzyl ethers.
Formation of the tetrahydropyran ring: Through cyclization reactions, possibly involving acid or base catalysis.
Introduction of the indenyl group: Via Friedel-Crafts alkylation or related methods.
Industrial Production Methods
Industrial production of such compounds, if applicable, would likely involve optimization of the synthetic route for scalability, yield, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzylic positions, using reagents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: Reduction of the compound could involve hydrogenation of the benzyl ethers or reduction of any ketone or aldehyde functionalities using reagents like NaBH₄ or LiAlH₄.
Substitution: Nucleophilic substitution reactions could occur at the benzylic positions, using reagents like NaH and alkyl halides.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, CrO₃
Reduction: NaBH₄, LiAlH₄, H₂/Pd-C
Substitution: NaH, alkyl halides, Grignard reagents
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include oxidized derivatives, reduced forms, and substituted analogs.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use in catalytic processes due to its unique structure.
Biology
Drug Development: Exploration of its potential as a pharmacophore in drug discovery.
Biochemical Probes: Use as a probe to study biological pathways and interactions.
Medicine
Therapeutic Agents: Investigation of its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry
Materials Science: Application in the development of new materials with unique properties.
Polymer Chemistry: Use in the synthesis of specialized polymers.
Mechanism of Action
The mechanism by which the compound exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
- (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-tetrahydro-2H-pyran
- (2R,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-((benzyloxy)methyl)-6-(4-methoxybenzyl)tetrahydro-2H-pyran
Uniqueness
The uniqueness of the compound lies in its specific substitution pattern and the presence of the indenyl group, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C52H54O6 |
|---|---|
Molecular Weight |
775.0 g/mol |
IUPAC Name |
(2S,3S,4R,5R,6R)-2-[7-[(4-methoxyphenyl)methyl]-4-methyl-2,3-dihydro-1H-inden-5-yl]-3,4,5-tris(phenylmethoxy)-6-(phenylmethoxymethyl)oxane |
InChI |
InChI=1S/C52H54O6/c1-37-45-24-15-25-46(45)43(30-38-26-28-44(53-2)29-27-38)31-47(37)49-51(56-34-41-20-11-5-12-21-41)52(57-35-42-22-13-6-14-23-42)50(55-33-40-18-9-4-10-19-40)48(58-49)36-54-32-39-16-7-3-8-17-39/h3-14,16-23,26-29,31,48-52H,15,24-25,30,32-36H2,1-2H3/t48-,49+,50-,51+,52+/m1/s1 |
InChI Key |
LUAABIVONLAUKJ-CARKTHRNSA-N |
Isomeric SMILES |
CC1=C(C=C(C2=C1CCC2)CC3=CC=C(C=C3)OC)[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Canonical SMILES |
CC1=C(C=C(C2=C1CCC2)CC3=CC=C(C=C3)OC)C4C(C(C(C(O4)COCC5=CC=CC=C5)OCC6=CC=CC=C6)OCC7=CC=CC=C7)OCC8=CC=CC=C8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


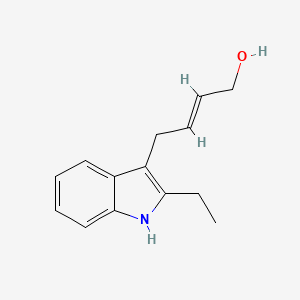
![tert-butyl 3a-(aminomethyl)hexahydrofuro[3,2-c]pyridine-5(6H)-carboxylate](/img/structure/B15247273.png)


